Rutacridone

Description

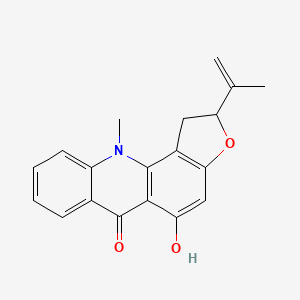

This compound is a member of acridines. It derives from an acridone.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-11-methyl-2-prop-1-en-2-yl-1,2-dihydrofuro[2,3-c]acridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-10(2)15-8-12-16(23-15)9-14(21)17-18(12)20(3)13-7-5-4-6-11(13)19(17)22/h4-7,9,15,21H,1,8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAGACMCMQYSNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939229 | |

| Record name | 5-Hydroxy-11-methyl-2-(prop-1-en-2-yl)-1,11-dihydrofuro[2,3-c]acridin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rutacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17948-33-3 | |

| Record name | (-)-1,11-Dihydro-5-hydroxy-11-methyl-2-(1-methylethenyl)furo[2,3-c]acridin-6(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17948-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rutacridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017948333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-11-methyl-2-(prop-1-en-2-yl)-1,11-dihydrofuro[2,3-c]acridin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUTACRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLJ6T7UY0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rutacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

161 - 162 °C | |

| Record name | Rutacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Acridone Alkaloid: Rutacridone

This document provides a comprehensive overview of this compound, a naturally occurring dihydrofuroacridone alkaloid. It details its chemical structure, physicochemical and biological properties, and outlines relevant experimental protocols. The information is intended for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Core Chemical Identity and Structure

This compound is a prominent member of the acridone class of alkaloids, primarily isolated from plants of the Ruta genus, such as Ruta graveolens L. (common rue). It is the main alkaloid found in tissue cultures of this plant. Structurally, it is a pentacyclic compound featuring a dihydrofuro[2,3-c]acridin-6-one core.

IUPAC Name: 5-hydroxy-11-methyl-2-(prop-1-en-2-yl)-1,11-dihydrofuro[2,3-c]acridin-6(2H)-one Synonyms: Rutacridon CAS Number: 17948-33-3

Physicochemical and Spectroscopic Properties

The properties of this compound have been characterized through various analytical techniques. Quantitative data are summarized in the tables below for clarity and comparative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₇NO₃ | [1][2] |

| Molecular Weight | 307.34 g/mol | [1][2] |

| Exact Mass | 307.1208 g/mol | [1] |

| Appearance | Solid | [3] |

| Melting Point | 161 - 162 °C | [3] |

| XLogP3 | 4.6 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

Table 2: Spectroscopic Data for this compound

| Technique | Data and Conditions | Source |

| ¹H-NMR | Data available in the cited literature. | A. Zschunke, et al. (1982) |

| ¹³C-NMR | Data available in the cited literature. Solvent: CDCl₃. | A. Zschunke, et al. (1982) |

| Mass Spectrometry | Molecular Ion Peak (M+) consistent with the exact mass. | General Knowledge |

| Infrared (IR) | Characteristic peaks for O-H, C=O (ketone), C=C (aromatic), and C-N bonds. | General Knowledge |

Note: Detailed ¹H and ¹³C-NMR chemical shift data for this compound can be found in the Journal of the Chemical Society, Chemical Communications, 1982, page 1263.

Biological Activity and Mechanism of Action

This compound and related furanoacridones from Ruta graveolens exhibit a range of biological activities. Their potential as therapeutic agents is an active area of research.

-

Antiproliferative Activity: Furanoacridones have demonstrated significant antiproliferative effects against human breast cancer cell lines, including MCF-7, MDA-MB-231, and T47D.

-

Antifungal and Algicidal Activity: A derivative, this compound epoxide, shows potent and selective activity against the blue-green alga Oscillatoria perornata and significant antifungal activity against pathogenic fungi like Botrytis cinerea and Fusarium oxysporum. However, this epoxide derivative is also noted as a direct-acting mutagen.

Proposed Mechanism of Action: Induction of Apoptosis

Studies on furanoacridones isolated from Ruta graveolens suggest a mechanism involving the induction of apoptosis. Specifically, the related compound isogravacridone chlorine (IGC) was found to cause modest activation of caspase-9 and caspase-3, but not caspase-8, in MDA-MB-231 cells. This indicates the activation of the intrinsic apoptotic pathway . This pathway is initiated by mitochondrial stress, leading to the release of cytochrome c, the formation of the apoptosome, and the subsequent activation of the caspase cascade that executes cell death.

Figure 1: Proposed Intrinsic Apoptosis Pathway induced by Furanoacridones.

Experimental Protocols & Workflows

Protocol 1: Bioassay-Guided Isolation from Ruta graveolens

This protocol describes a generalized method for isolating this compound from plant material, using its biological activity (e.g., antiproliferative) to guide the purification process.

Methodology:

-

Extraction:

-

Air-dry and pulverize the roots of Ruta graveolens.

-

Perform exhaustive extraction using a solvent such as methanol (MeOH) or ethyl acetate (EtOAc) at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield the crude extract.

-

-

Solvent-Solvent Partitioning (Fractionation):

-

Suspend the crude MeOH extract in a water/MeOH mixture.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and ethyl acetate (EtOAc), to separate compounds based on polarity.

-

Evaporate the solvent from each fraction to yield the hexane, DCM, and EtOAc fractions.

-

-

Bioassay of Fractions:

-

Test the crude extract and all subsequent fractions for the desired biological activity (e.g., cytotoxicity against a cancer cell line).

-

Identify the most active fraction for further purification. For acridone alkaloids, the DCM or EtOAc fractions are typically the most active.

-

-

Chromatographic Purification:

-

Subject the most active fraction to column chromatography on silica gel.

-

Elute the column with a gradient solvent system (e.g., hexane-EtOAc or DCM-MeOH) to yield sub-fractions.

-

Monitor the separation using Thin Layer Chromatography (TLC).

-

-

Isolation and Identification:

-

Further purify the active sub-fractions using High-Performance Liquid Chromatography (HPLC), often with a C18 reverse-phase column.

-

Isolate the pure compound (this compound).

-

Confirm the structure and purity of the isolated compound using spectroscopic methods (NMR, MS, IR).

-

Figure 2: Generalized workflow for Bioassay-Guided Isolation of this compound.

Protocol 2: General Synthetic Strategy for the Acridone Core

The total synthesis of this compound is complex, but the core acridone ring system can be constructed via a modular strategy. This approach is adaptable for producing various acridone alkaloids.

Methodology:

-

Ullmann Condensation:

-

React an anthranilic acid derivative (provides Ring A and the nitrogen atom) with a substituted phenol derivative (provides Ring C).

-

The reaction is typically catalyzed by copper in the presence of a base (e.g., K₂CO₃) to form a diphenylamine intermediate.

-

-

Cyclization (Ring Closure):

-

Treat the diphenylamine intermediate with a dehydrating/condensing agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).

-

This promotes an intramolecular Friedel-Crafts-type acylation to close Ring B, forming the tricyclic acridone core.

-

-

Functional Group Manipulation:

-

Perform subsequent reactions (e.g., N-methylation, prenylation, cyclization) on the acridone core to build the remaining furo- ring and install the specific side chains of this compound.

-

Figure 3: General synthetic strategy for the Acridone alkaloid core.

References

The Biosynthesis of Rutacridone in Ruta graveolens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of rutacridone, a significant acridone alkaloid found in Ruta graveolens (common rue). This document details the enzymatic steps, intermediate compounds, and regulatory mechanisms involved in its formation, presenting quantitative data and experimental protocols to support further research and development in this area.

Introduction to this compound and its Significance

This compound is a dihydrofuroacridone alkaloid that constitutes one of the main secondary metabolites in tissue cultures of Ruta graveolens.[1] Acridone alkaloids, as a class, are known for their diverse biological activities, and this compound itself has been the subject of investigation for its potential pharmacological properties. The biosynthesis of this complex molecule involves a fascinating interplay of primary and secondary metabolic pathways, making it a subject of significant interest for plant biochemists and synthetic biologists.

The this compound Biosynthetic Pathway

The biosynthesis of this compound begins with precursors from the shikimate and acetate pathways, converging to form the characteristic tricyclic acridone core, which is then further modified. The key steps are outlined below.

Formation of the Anthranilate Precursor

The pathway is initiated with the formation of anthranilic acid. This reaction is a critical branch point between primary metabolism (tryptophan biosynthesis) and secondary metabolism (acridone alkaloid formation).

-

Reaction: Chorismate is converted to anthranilate.

-

Enzyme: Anthranilate Synthase (AS).

-

Details: In Ruta graveolens, two isoenzymes of the alpha subunit of anthranilate synthase (ASα1 and ASα2) have been identified.[2][3][4] ASα1 is elicitor-inducible and relatively insensitive to tryptophan feedback inhibition, channeling chorismate towards alkaloid biosynthesis.[3][4][5] In contrast, ASα2 is constitutively expressed and strongly inhibited by tryptophan, suggesting its primary role is in tryptophan biosynthesis.[3][4] This differential regulation at both the genetic and enzymatic level is crucial for partitioning the metabolic flux of chorismate.[3][4][5]

N-methylation of Anthranilate

The subsequent step involves the methylation of the amino group of anthranilate, a key committing step towards acridone alkaloid biosynthesis.

-

Reaction: Anthranilate is converted to N-methylanthranilate.

-

Enzyme: Anthranilate N-methyltransferase (ANMT).

-

Details: This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[6][7] The ANMT from Ruta graveolens exhibits high specificity for anthranilate and does not methylate anthraniloyl-CoA, indicating that N-methylation precedes the activation to a CoA-thioester.[8] This step effectively channels anthranilate away from the tryptophan pathway and into the acridone pathway.[8]

Formation of the Acridone Scaffold

The formation of the characteristic tricyclic acridone ring system is catalyzed by a type III polyketide synthase.

-

Reaction: N-methylanthraniloyl-CoA condenses with three molecules of malonyl-CoA to form 1,3-dihydroxy-N-methylacridone.

-

Enzyme: Acridone Synthase (ACS).

-

Details: Acridone synthase catalyzes a sequential condensation reaction analogous to that of chalcone synthase in flavonoid biosynthesis.[9] The enzyme from Ruta graveolens has been purified and characterized.[10] It specifically utilizes N-methylanthraniloyl-CoA as a starter substrate and does not accept anthraniloyl-CoA.[8][11]

Post-Acridone Scaffold Modifications

The final steps in the biosynthesis of this compound involve modifications to the acridone core, including prenylation and subsequent cyclization to form the dihydrofuran ring. While the exact enzymes for these later steps are not as well-characterized as the initial ones, feeding experiments have provided insights.

-

Isoprenylation: An isoprenyl group, likely derived from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, is added to the acridone core. While early studies showed poor incorporation of mevalonic acid, the origin of the isopropyldihydrofuran moiety is still under investigation.[1]

-

Cyclization and Hydroxylation: The prenylated intermediate undergoes cyclization and hydroxylation to form the final this compound structure. The specific enzymes catalyzing these transformations remain to be fully elucidated.

Quantitative Data on Key Biosynthetic Enzymes

The following table summarizes the available quantitative data for the key enzymes involved in the this compound biosynthetic pathway.

| Enzyme | Substrate(s) | Km (µM) | Vmax | kcat | Specific Activity | Organism/Tissue | Reference(s) |

| Anthranilate Synthase α1 (ASα1) | Chorismate | - | - | - | Only slightly affected by high tryptophan concentrations | Ruta graveolens | [3][4] |

| Anthranilate Synthase α2 (ASα2) | Chorismate | - | - | - | Strongly feedback inhibited by 10 µM tryptophan | Ruta graveolens | [3][4] |

| Acridone Synthase (ACS) | N-methylanthraniloyl-CoA | 10.64 | - | - | - | Cell suspension cultures of Ruta graveolens | [10] |

| Acridone Synthase (ACS) | Malonyl-CoA | 32.8 | - | - | - | Cell suspension cultures of Ruta graveolens | [10] |

Data for Anthranilate N-methyltransferase (ANMT) and the later pathway enzymes are not yet fully available in the literature.

Experimental Protocols

This section provides an overview of the methodologies used to investigate the this compound biosynthetic pathway.

Enzyme Assay for Acridone Synthase (ACS)

This protocol is based on the method described for the purification and characterization of ACS from Ruta graveolens cell cultures.

Objective: To determine the activity of Acridone Synthase by measuring the formation of 1,3-dihydroxy-N-methylacridone.

Materials:

-

Crude enzyme extract or purified ACS

-

N-methylanthraniloyl-CoA (starter substrate)

-

[14C]Malonyl-CoA (extender substrate)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

-

Ethyl acetate

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture containing the assay buffer, a known amount of enzyme extract, and N-methylanthraniloyl-CoA.

-

Initiate the reaction by adding [14C]Malonyl-CoA.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a quenching agent (e.g., HCl).

-

Extract the reaction product, [14C]-labeled 1,3-dihydroxy-N-methylacridone, with ethyl acetate.

-

Evaporate the ethyl acetate phase to dryness.

-

Redissolve the residue in a suitable solvent and add a scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of product formed per unit time.

Heterologous Expression and Characterization of Anthranilate Synthase Isoenzymes

This protocol is based on the expression of Ruta graveolens ASα subunits in E. coli.

Objective: To express and characterize the kinetic properties and feedback inhibition of ASα1 and ASα2.

Materials:

-

E. coli expression strain (e.g., a strain deficient in AS activity)

-

Expression vector (e.g., pGEX)

-

cDNA clones for ASα1 and ASα2 from Ruta graveolens

-

IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction

-

Glutathione Sepharose resin for purification of GST-fusion proteins

-

Assay buffer containing chorismate, glutamine, and Mg2+

-

Tryptophan solutions for inhibition studies

-

Spectrophotometer to measure the formation of anthranilate at 340 nm.

Procedure:

-

Clone the coding sequences of ASα1 and ASα2 into the expression vector to create GST-fusion constructs.

-

Transform the expression plasmids into the E. coli host strain.

-

Grow the bacterial cultures and induce protein expression with IPTG.

-

Harvest the cells and prepare a cell-free extract by sonication or lysis.

-

Purify the GST-fusion proteins using glutathione Sepharose affinity chromatography.

-

Perform enzyme assays by monitoring the increase in absorbance at 340 nm due to the formation of anthranilate.

-

To determine feedback inhibition, perform the assays in the presence of varying concentrations of tryptophan.

-

Calculate kinetic parameters (if possible) and the degree of inhibition by tryptophan.

Visualizations

Biosynthetic Pathway of this compound

Caption: The biosynthetic pathway of this compound in Ruta graveolens.

Experimental Workflow for Enzyme Characterization

Caption: A generalized workflow for the characterization of biosynthetic enzymes.

Conclusion and Future Perspectives

The biosynthesis of this compound in Ruta graveolens is a well-studied example of the intricate pathways leading to the formation of complex plant secondary metabolites. The key early steps involving anthranilate synthase, anthranilate N-methyltransferase, and acridone synthase have been elucidated, and the regulatory role of AS isoenzymes in controlling metabolic flux has been highlighted. However, significant research opportunities remain, particularly in the characterization of the enzymes responsible for the later tailoring steps of the pathway, such as prenylation and cyclization. A complete understanding of the entire pathway will not only provide fundamental insights into plant biochemistry but also open up avenues for the biotechnological production of this compound and other valuable acridone alkaloids for potential pharmaceutical applications. Further investigation into the subcellular localization of the pathway enzymes and the transport of intermediates will also be crucial for a holistic understanding of this compound biosynthesis.

References

- 1. Biosynthesis of this compound in tissue cultures of Ruta graveolens L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anthranilate synthase from Ruta graveolens. Duplicated AS alpha genes encode tryptophan-sensitive and tryptophan-insensitive isoenzymes specific to amino acid and alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. molevol.hhu.de [molevol.hhu.de]

- 4. academic.oup.com [academic.oup.com]

- 5. [PDF] Anthranilate Synthase from Ruta graveolens (Duplicated AS[alpha] Genes Encode Tryptophan-Sensitive and Tryptophan-Insensitive Isoenzymes Specific to Amino Acid and Alkaloid Biosynthesis) | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Anthranilate N-methyltransferase, a branch-point enzyme of acridone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential regulation and distribution of acridone synthase in Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification and properties of acridone synthase from cell suspension cultures of Ruta graveolens L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Isolation and Discovery of Rutacridone from Plant Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutacridone, a dihydrofuroacridone alkaloid, has garnered significant interest within the scientific community for its diverse biological activities, including potential anticancer properties. This technical guide provides a comprehensive overview of the isolation, discovery, and characterization of this compound from its primary plant sources. It is designed to equip researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and a deeper understanding of this promising natural product.

Plant Sources of this compound

This compound is predominantly found in various species of the Rutaceae family. The most notable plant sources include:

-

Ruta graveolens (Common Rue): Historically, the roots of Ruta graveolens have been the primary source for the isolation of this compound and its derivatives.[1] The plant's hairy root and cell suspension cultures have also been established as a significant and optimizable source for this compound production.[2][3][4][5]

-

Boenninghausenia albiflora: This plant is another documented source of this compound.

-

Thamnosma rhodesica: Research has identified the presence of this compound and other acridone alkaloids in this species.[6]

-

Ruta chalepensis: In vitro callus cultures of this species have been shown to produce this compound, among other alkaloids.[1]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and characterization of this compound from plant materials.

Extraction of this compound from Ruta graveolens Roots

This protocol is a standard method for obtaining a crude this compound-containing extract.

a. Materials and Reagents:

-

Dried and powdered roots of Ruta graveolens

-

Ethyl acetate

-

Methanol

-

Rotary evaporator

-

Filter paper and funnel

b. Procedure:

-

Macerate the dried and powdered root material with ethyl acetate at room temperature for 72 hours. The solvent-to-solid ratio is typically 10:1 (v/w).

-

Filter the mixture to separate the extract from the plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl acetate extract.

-

The remaining plant material can be further extracted with methanol to isolate more polar compounds if desired.

Isolation of this compound by Column Chromatography

This protocol outlines the purification of this compound from the crude extract.

a. Materials and Reagents:

-

Crude ethyl acetate extract

-

Silica gel (60-120 mesh) for column chromatography

-

Hexane

-

Ethyl acetate

-

Glass column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

b. Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation by spotting fractions onto TLC plates and developing them in a suitable solvent system (e.g., 8:2 hexane:ethyl acetate). Visualize the spots under UV light (254 nm and 366 nm).

-

Combine the fractions containing the compound of interest (this compound) based on their TLC profiles.

-

Evaporate the solvent from the combined fractions to obtain purified this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure this compound, a final HPLC purification step is recommended.

a. Materials and Reagents:

-

Partially purified this compound from column chromatography

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid (optional, for pH adjustment)

-

C18 reverse-phase HPLC column

-

HPLC system with a UV detector

b. Procedure:

-

Develop a suitable HPLC method. A common starting point is a C18 column with a mobile phase gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid.

-

A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B. The flow rate is typically set at 1 mL/min.

-

Dissolve the partially purified this compound in the initial mobile phase composition and inject it into the HPLC system.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm or based on the UV-Vis spectrum of this compound).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain highly purified this compound.

Data Presentation

Quantitative Yield of this compound Derivatives

| Cell Culture Condition | Elicitor | This compound Epoxide Yield (µg/g dry weight) | Hydroxythis compound Epoxide Yield (µg/g dry weight) |

| Light-grown | None | 1-50 | 1-50 |

| Dark-grown | None | 1-50 | 1-50 |

| Elicited | Yeast | up to 5000 | up to 5000 |

| Elicited | Rhodotorula rubra | up to 5000 | up to 5000 |

Note: Elicitation significantly increases the production of acridone epoxides. The yield of this compound itself was not reported to increase under these specific elicitation conditions.[7]

Spectroscopic Data for this compound

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR (CDCl₃) | Characteristic signals for the aromatic protons of the acridone core, the N-methyl group, and the protons of the dihydrofuran ring with an isopropenyl substituent are expected. Detailed assignments require further specific experimental data. |

| ¹³C NMR (CDCl₃) | The spectrum shows signals corresponding to the carbonyl carbon, aromatic carbons, and aliphatic carbons of the dihydrofuran and isopropenyl groups. A published spectrum provides the following key shifts.[8] |

| Mass Spectrometry (EI-MS) | The mass spectrum of acridone alkaloids typically shows a prominent molecular ion peak. The fragmentation pattern of this compound is expected to involve cleavages of the dihydrofuran ring and the isopropenyl side chain. |

Mandatory Visualization

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway of this compound in Gastric Cancer Cells

Caption: this compound's proposed mechanism in gastric cancer cells.[9]

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activities, particularly in the context of cancer research. A key study has shown that this compound can inhibit the viability of gastric cancer cells.[9] The proposed mechanism of action involves the downregulation of the PI3K/Akt signaling pathway and the promotion of miR-145 expression.[9] This modulation leads to cell cycle arrest in the G1 phase and the induction of apoptosis.[9] Furthermore, this compound has been shown to decrease the invasion potential of cancer cells by reducing the expression of matrix metalloproteinases (MMP2 and MMP9).[9]

The broader class of acridone alkaloids, including those isolated from Ruta graveolens, has shown cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer).[9] This suggests that this compound and its analogs are promising candidates for further investigation as potential anticancer agents.

Conclusion

This compound stands out as a natural product with significant therapeutic potential. This guide has provided a detailed overview of its isolation from plant sources, purification methodologies, and a summary of its known biological activities and mechanism of action. The provided experimental workflows and signaling pathway diagrams offer a visual representation to aid in the understanding and further research of this compelling molecule. As research continues, the development of optimized extraction and synthesis methods, along with a deeper understanding of its molecular targets, will be crucial in harnessing the full therapeutic potential of this compound.

References

- 1. Ruta chalepensis L. In Vitro Cultures as a Source of Bioactive Furanocoumarins and Furoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.sciepub.com [pubs.sciepub.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound downregulates pi3k/akt signalling pathway and promotes mir-145 expression in cell cycle arrest and apoptosis of gastric cancer cells - 西安交通大学 [scholar.xjtu.edu.cn]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Rutacridone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutacridone, a prominent acridone alkaloid primarily isolated from Ruta graveolens L. (common rue), has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] As a member of the Rutaceae family, this plant has a long history in traditional medicine, and modern research is beginning to unravel the therapeutic potential of its constituent compounds. This compound, in particular, has demonstrated promising anticancer properties, notably through its interaction with key cellular signaling pathways. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its study, and an exploration of its known biological mechanisms of action, intended to serve as a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular and Physical Characteristics

This compound is a solid powder with a distinct molecular structure that contributes to its biological activity.[1]

| Property | Value | Reference(s) |

| CAS Number | 17948-33-3 | [1] |

| Molecular Formula | C₁₉H₁₇NO₃ | [1] |

| Molecular Weight | 307.34 g/mol | [1] |

| Exact Mass | 307.1208 u | [1] |

| Appearance | Solid powder | [1] |

| Melting Point | 161-162 °C | [2] |

| Purity | >98% (commercially available) | [1] |

| Storage | Dry, dark, 0 - 4 °C (short-term), -20 °C (long-term) | [1] |

Solubility Profile

| Solvent | Solubility | Reference(s) |

| DMSO | Soluble | [3] |

| Ethanol | Soluble | [3] |

| Methanol | Soluble | [4] |

| Chloroform | Soluble | [4] |

| Water | Insoluble/Sparingly soluble | [5] |

Note: The table indicates general solubility. For precise quantitative analysis, experimental determination of solubility in mg/mL or molarity is recommended.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹³C NMR (CDCl₃): The following chemical shifts have been reported for this compound.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 | 10.9 |

| C-2 | 145.9 |

| C-3 | 111.4 |

| C-4 | 22.8 |

| C-5 | 77.2 |

| C-5a | 104.9 |

| C-6 | 180.9 |

| C-6a | 108.5 |

| C-7 | 162.9 |

| C-8 | 96.6 |

| C-9 | 164.2 |

| C-10 | 92.4 |

| C-10a | 142.9 |

| C-11 | 141.2 |

| C-11a | 114.7 |

| C-12 | 121.3 |

| C-13 | 126.1 |

| C-14 | 121.8 |

| N-CH₃ | 33.9 |

Data extracted from SpectraBase.[6]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis. The extended conjugation in the acridone core results in characteristic absorption maxima.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Methanol/Ethanol | ~254, 280, 390 | Not widely reported |

Note: The λmax values are estimations based on typical acridone alkaloid spectra. Experimental determination is necessary for accurate values.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching (phenolic) |

| ~2960-2850 | C-H stretching (aliphatic) |

| ~1640 | C=O stretching (acridone carbonyl) |

| ~1600, 1480 | C=C stretching (aromatic) |

| ~1270 | C-O stretching (ether) |

| ~1100 | C-N stretching |

Peak assignments are based on typical functional group frequencies.[7][8][9][10][11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification.

| m/z | Interpretation |

| 307 | [M]⁺ (Molecular ion) |

| 292 | [M - CH₃]⁺ |

| 278 | [M - C₂H₅]⁺ |

| 264 | [M - C₃H₇]⁺ |

Fragmentation patterns are predicted based on the structure and may vary depending on the ionization technique used.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the consistent study of this compound.

Isolation of this compound from Ruta graveolens

The following is a general procedure for the isolation of this compound from the roots of Ruta graveolens.

Materials:

-

Dried and powdered roots of Ruta graveolens

-

Methanol

-

Dichloromethane

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography (60-120 mesh)

-

TLC plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Extraction: Macerate the powdered roots with methanol at room temperature for 48 hours. Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Solvent Partitioning: Suspend the crude extract in water and partition successively with hexane, dichloromethane, and ethyl acetate. The majority of acridone alkaloids, including this compound, will be in the dichloromethane and ethyl acetate fractions.

-

Column Chromatography:

-

Prepare a silica gel column packed in hexane.

-

Adsorb the concentrated dichloromethane or ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of hexane-ethyl acetate, gradually increasing the polarity. For example, start with 100% hexane and gradually increase the ethyl acetate concentration (e.g., 9:1, 8:2, 7:3, etc.).

-

Collect fractions and monitor by TLC.

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Spot the collected fractions on a TLC plate.

-

Develop the plate using a mobile phase such as hexane:ethyl acetate (e.g., 7:3 or 1:1 v/v).[12]

-

Visualize the spots under UV light (254 nm and 366 nm). This compound will appear as a fluorescent spot. The Rf value will depend on the exact mobile phase composition but is typically in the range of 0.3-0.5 in moderately polar systems.[13][14][15][16][17][18][19]

-

-

Purification: Combine the fractions containing pure this compound (as determined by TLC) and concentrate to dryness. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/chloroform).

Synthesis of this compound

The chemical synthesis of acridone alkaloids often involves the condensation of an anthranilic acid derivative with a substituted phenol, followed by cyclization. A general synthetic approach is outlined below.[20][21][22][23][24]

Materials:

-

N-methylanthranilic acid

-

A suitable substituted phloroglucinol derivative

-

Polyphosphoric acid (PPA) or other dehydrating/cyclizing agent

-

Appropriate solvents (e.g., xylene, diphenyl ether)

Procedure:

-

Condensation (Ullmann Condensation): React N-methylanthranilic acid with a suitably protected and substituted phloroglucinol derivative in the presence of a copper catalyst. This step forms the diarylamine intermediate.

-

Cyclization: Heat the diarylamine intermediate in a high-boiling solvent with a cyclizing agent like polyphosphoric acid. This will facilitate the intramolecular cyclization to form the acridone core.

-

Further Modifications: Subsequent steps would involve the formation of the dihydrofuro ring, which can be achieved through various synthetic strategies, often involving Claisen rearrangement or related reactions with appropriate precursors.

-

Purification: The final product is purified by column chromatography and recrystallization.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[15][25][26]

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used. For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.[18][27]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength corresponding to one of this compound's absorption maxima (e.g., 254 nm or 390 nm).[28][29]

-

Injection Volume: 10-20 µL.

-

Quantification: Based on a calibration curve generated from standard solutions of known concentrations.

Signaling Pathways and Mechanism of Action

Recent studies have begun to elucidate the molecular mechanisms underlying the anticancer effects of this compound.

Downregulation of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. This compound has been shown to inhibit the viability of gastric cancer cells by inducing apoptosis and cell cycle arrest. Mechanistically, this compound treatment leads to a downregulation of the PI3K/Akt signaling pathway.[30] This inhibition is associated with a decrease in the expression of downstream targets such as cMyc, MMP2, and MMP9, which are involved in cell proliferation and invasion.

Potential Involvement in MAPK and p53 Pathways

While direct evidence for this compound's interaction with the Mitogen-Activated Protein Kinase (MAPK) and p53 pathways is still emerging, studies on related compounds suggest potential involvement. The MAPK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[3][25][31][32][33][34][35] Rutaecarpine, an alkaloid with structural similarities to this compound, has been shown to inhibit the MAPK pathway.[30] This suggests that this compound may exert some of its anticancer effects through a similar mechanism.

The p53 tumor suppressor protein plays a central role in preventing cancer formation.[1][9][24][28][29][34][36][37][38] Some natural products have been shown to modulate p53 activity.[36] Given this compound's pro-apoptotic effects, investigating its potential to activate or stabilize p53 is a promising area for future research.

Conclusion

This compound is a natural product with significant potential for development as an anticancer agent. This guide has provided a detailed overview of its physical and chemical properties, along with methodologies for its isolation, synthesis, and analysis. The elucidation of its inhibitory effect on the PI3K/Akt signaling pathway provides a solid foundation for further mechanistic studies. Future research should focus on obtaining more precise quantitative data for its physicochemical properties, optimizing its synthesis, and further exploring its interactions with other key cancer-related signaling pathways such as MAPK and p53. Such efforts will be crucial in advancing this compound from a promising natural compound to a potential clinical candidate.

References

- 1. medkoo.com [medkoo.com]

- 2. (-)-1,11-Dihydro-5-hydroxy-11-methyl-2-(1-methylethenyl)furo(2,3-c)acridin-6(2H)-one | C19H17NO3 | CID 11623705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. toku-e.com [toku-e.com]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. researchgate.net [researchgate.net]

- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]

- 14. researchgate.net [researchgate.net]

- 15. community.wvu.edu [community.wvu.edu]

- 16. Specific accumulation and revised structures of acridone alkaloid glucosides in the tips of transformed roots of Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. files.core.ac.uk [files.core.ac.uk]

- 22. WO2011098386A1 - Process for the preparation of an anthranilic acid derivative - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. US9969717B2 - Method for producing substituted anthranilic acid derivatives - Google Patents [patents.google.com]

- 25. pure.psu.edu [pure.psu.edu]

- 26. researchgate.net [researchgate.net]

- 27. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 28. Discovery of Compounds that reactivate p53 mutants in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Cell-to-cell variation in p53 dynamics leads to fractional killing - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. rsc.org [rsc.org]

- 32. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. scispace.com [scispace.com]

- 35. Targeting the MAPK Pathway in RAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Curcumin stabilizes p53 by interaction with NAD(P)H:quinone oxidoreductase 1 in tumor-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Recent Synthetic Approaches towards Small Molecule Reactivators of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Trans-chalcone increases p53 activity via DNAJB1/HSP40 induction and CRM1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Acridone Alkaloid Rutacridone: A Technical Guide to Its Natural Derivatives, Bioactivity, and Analysis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Rutacridone is a naturally occurring acridone alkaloid, a class of nitrogen-containing heterocyclic compounds characterized by the acridine ring system. Found predominantly within the plant kingdom, particularly in the Rutaceae family, this compound and its derivatives have garnered significant interest in the scientific community. This interest stems from their diverse and potent biological activities, including notable anticancer, antimicrobial, and phytotoxic properties. These compounds are biosynthesized from anthranilic acid and represent a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, isolation protocols, and biological mechanisms of this compound and its related natural products.

Natural Occurrence and Chemical Diversity

This compound and its structural analogues are primarily isolated from plants of the Ruta genus, commonly known as rue. The most well-documented source is the common rue, Ruta graveolens L., where these alkaloids are found in the leaves, roots, and in vitro tissue cultures.[1][2][3] Other species, including Ruta macrophylla and Ruta chalepensis, also produce these compounds.[4] The chemical diversity of this family is extensive, with modifications on the core this compound structure leading to a variety of derivatives.

Table 1: Major this compound Derivatives and Their Natural Sources

| Compound Name | Natural Source(s) | Plant Part(s) | Reference(s) |

|---|---|---|---|

| This compound | Ruta graveolens, Ruta macrophylla, Ruta chalepensis | Leaves, Roots, Tissue Culture | [1][4][5] |

| This compound Epoxide | Ruta graveolens | Roots, Callus Tissue | [3] |

| Isogravacridone Chlorine (IGC) | Ruta graveolens | Not specified | [2] |

| Gravacridonol | Ruta graveolens | Roots | [3] |

| Gravacridondiol | Ruta graveolens | Roots, Root Tips | [2][6] |

| Gravacridondiol Monomethyl Ether | Ruta graveolens | Not specified | [2] |

| Gravacridontriol | Ruta graveolens | Roots, Root Tips | [2][3][6] |

| Gravacridondiol Glucoside | Ruta graveolens | Root Tips | [6] |

| Gravacridontriol Glucoside | Ruta graveolens | Root Tips |[6] |

Biosynthesis Pathway

The biosynthesis of the acridone core of this compound proceeds through a polyketide pathway. The process is initiated with anthraniloyl-CoA, which serves as a starter unit.[1] This is followed by chain extension with a molecule of malonyl-CoA. Subsequent amidation and cyclization reactions generate the foundational heterocyclic system, which adopts the stable 4-hydroxy-2-quinolone form.[1] The N-methylation of the nitrogen atom is derived from L-methionine.[7] The final step in forming the characteristic five-membered furan ring involves alkylation at the nucleophilic C-3 position by dimethylallyl diphosphate (DMAPP), although the precise origin of this isoprenyl unit is not fully elucidated, with studies showing poor incorporation of mevalonic acid.[1][2]

Experimental Protocols

Isolation of this compound Derivatives from Ruta graveolens

The following protocol is a generalized procedure based on methodologies reported for the isolation of alkaloids from Ruta graveolens.[8][9][10]

1. Plant Material Preparation and Extraction:

-

Air-dry the plant material (e.g., leaves or roots) at room temperature or in an oven at 45°C for one week.[11]

-

Grind the dried material into a fine powder.

-

Macerate the powdered material (e.g., 200-500 g) in 96% ethanol (e.g., 3 x 2 L) at room temperature for 24-72 hours with occasional shaking.[10][11]

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

2. Liquid-Liquid Partitioning (Fractionation):

-

Solubilize the crude ethanolic extract (e.g., 20 g) in a methanol:water (1:3, v/v) solution.

-

Perform sequential liquid-liquid extraction with solvents of increasing polarity, typically starting with hexane, followed by dichloromethane or ethyl acetate.[8]

-

Collect each solvent phase and evaporate to dryness to obtain the respective fractions (hexane fraction, dichloromethane fraction, etc.).

3. Chromatographic Purification:

-

Subject the fraction enriched with alkaloids (typically the dichloromethane or ethyl acetate fraction) to column chromatography.

-

Stationary Phase: Silica gel 60 (70–230 mesh).[8]

-

Mobile Phase: Employ a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. A common system starts with 100% hexane, followed by increasing concentrations of dichloromethane, then acetone, and finally methanol.[8]

-

Collect fractions (e.g., 20 mL each) and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., CHCl₃:MeOH, 9:1) and visualization under UV light.[10]

-

Pool fractions containing compounds with similar Rf values.

-

If necessary, perform further purification on the pooled fractions using preparative TLC or a secondary chromatography step (e.g., over Sephadex LH-20 with isocratic elution) to yield pure compounds.[8]

4. Structure Elucidation:

-

Identify the purified compounds using standard spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS), and compare the data with published literature values.

References

- 1. Antiproliferative Effects of Various Furanoacridones Isolated from Ruta graveolens on Human Breast Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 2. Antiproliferative Effects of Various Furanoacridones Isolated from Ruta graveolens on Human Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Anti-Cancer Effects of Arborinine from Ruta graveolens L. on Michigan Cancer Foundation-7 (MCF-7) Breast Cancer Cells: Inhibition of Cell Growth and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound downregulates pi3k/akt signalling pathway and promotes mir-145 expression in cell cycle arrest and apoptosis of gastric cancer cells - 西安交通大学 [scholar.xjtu.edu.cn]

- 6. Specific accumulation and revised structures of acridone alkaloid glucosides in the tips of transformed roots of Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Alkaloids Isolated from Ruta graveolens as Photosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Schistosomicidal Activity of the Alkaloid-Rich Fraction from Ruta graveolens L. (Rutaceae) and Its Characterization by UPLC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. scribd.com [scribd.com]

The Occurrence and Analysis of Rutacridone in the Genus Ruta

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Rutacridone, a prominent acridone alkaloid, is a characteristic secondary metabolite of the plant genus Ruta, belonging to the Rutaceae family. This technical guide provides an in-depth overview of the occurrence of this compound across various Ruta species, with a focus on quantitative data. It further details the experimental protocols for the extraction, isolation, and quantification of this bioactive compound, and elucidates its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Occurrence of this compound in the Ruta Genus

This compound has been identified in several species of the Ruta genus, with its concentration varying significantly depending on the species, plant part, and cultivation conditions. Notably, Ruta graveolens (common rue) has been extensively studied and is recognized as a primary source of this alkaloid.

Quantitative Data on this compound Occurrence

The following table summarizes the available quantitative data on the presence of this compound and related acridone alkaloids in different Ruta species and culture systems.

| Ruta Species | Plant Part / Culture Type | Compound | Concentration | Reference |

| Ruta graveolens | Highly Productive Callus Culture | This compound | 1.8% of dry weight | [1] |

| Ruta graveolens | 3-week-old in vivo plants | This compound | ~0.18% of dry weight (inferred) | [1] |

| Ruta graveolens | Transformed Root Cultures (elongation and differentiation zones) | This compound | Major acridone alkaloid | [2] |

| Ruta graveolens | Suspension Cultures (light and dark grown) | This compound epoxide and Hydroxythis compound epoxide | 1-50 µg/g dry weight | [3] |

| Ruta graveolens | Elicitor-treated Suspension Cultures | This compound epoxide and Hydroxythis compound epoxide | Up to 5 mg/g dry weight (100-fold increase) | [3] |

| Ruta chalepensis | Not specified | This compound | Present |

Note: The concentration of this compound in 3-week-old in vivo plants is inferred from the statement that the callus culture content is ten times higher.[1]

From the available data, it is evident that in vitro cultures, particularly callus and transformed root cultures of Ruta graveolens, are potent systems for the production of this compound. The roots of the intact plant are also a significant site of accumulation for acridone alkaloids.[2]

Experimental Protocols

This section outlines the detailed methodologies for the extraction, isolation, and quantification of this compound from Ruta plant material.

Extraction of this compound

A general workflow for the extraction of this compound is depicted below.

Detailed Protocol for Extraction:

-

Sample Preparation: Air-dry the plant material (e.g., roots, leaves, or callus cultures of Ruta species) at room temperature in the dark. Once fully dried, grind the material into a fine powder using a mechanical grinder.

-

Extraction:

-

Maceration: Suspend the powdered plant material in a suitable organic solvent such as methanol, ethanol, or dichloromethane (ratio of 1:10 w/v). Allow the mixture to stand for 24-48 hours at room temperature with occasional shaking.

-

Sonication: For a more efficient extraction, place the mixture of powdered plant material and solvent in an ultrasonic bath for 30-60 minutes.[4]

-

Soxhlet Extraction: For exhaustive extraction, utilize a Soxhlet apparatus with the chosen solvent.

-

-

Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract.

Isolation and Purification (Column Chromatography)

For the isolation of pure this compound from the crude extract, column chromatography is a standard technique.

Protocol:

-

Stationary Phase: Pack a glass column with silica gel (60-120 mesh) as the adsorbent.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the prepared column.

-

Elution: Elute the column with a gradient of non-polar to polar solvents. A common solvent system is a mixture of n-hexane and ethyl acetate, with a gradually increasing proportion of ethyl acetate.

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Compound Identification: Combine the fractions containing the compound of interest (this compound) and evaporate the solvent to yield the purified compound.

Analytical Methods

TLC is a rapid and effective method for the qualitative analysis of this compound in extracts and for monitoring the progress of column chromatography.

Protocol:

-

Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.

-

Sample Application: Spot the dissolved crude extract and a this compound standard (if available) onto the baseline of the TLC plate.

-

Mobile Phase: A mixture of chloroform and methanol (e.g., 95:5 v/v) is a suitable developing solvent. The polarity can be adjusted based on the separation achieved.

-

Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

-

Visualization: Acridone alkaloids, including this compound, exhibit a characteristic blue-green fluorescence under UV light (365 nm). The spots can also be visualized by spraying with Dragendorff's reagent, which gives an orange-brown color for alkaloids.

-

Rf Value Calculation: The retention factor (Rf) is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

HPLC is the preferred method for the quantitative analysis of this compound.

Detailed Protocol for HPLC Quantification:

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile or Methanol.

-

A typical gradient could be starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B over 20-30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: this compound can be detected at approximately 254 nm or 330 nm.

-

Quantification: Prepare a calibration curve using a series of known concentrations of a pure this compound standard. The concentration of this compound in the sample extract is determined by comparing its peak area to the calibration curve.

Biosynthesis of this compound

The biosynthesis of this compound in Ruta species originates from the shikimate pathway, with anthranilic acid serving as a key precursor. The formation of the acridone skeleton is catalyzed by the enzyme acridone synthase.

The key steps in the biosynthesis of this compound are:

-

Formation of Anthranilic Acid: Chorismic acid, an intermediate of the shikimate pathway, is converted to anthranilic acid.

-

N-methylation and Activation: Anthranilic acid undergoes N-methylation, followed by activation to its coenzyme A (CoA) ester, forming N-methylanthraniloyl-CoA.

-

Acridone Skeleton Formation: The enzyme acridone synthase (ACS) catalyzes the condensation of one molecule of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA to form the characteristic tricyclic acridone skeleton.

-

Post-modification Steps: The initial acridone intermediate undergoes a series of post-modification reactions, including prenylation and cyclization, to yield this compound.

Conclusion

This compound is a significant acridone alkaloid found in the Ruta genus, with particularly high concentrations observed in the roots and in vitro cultures of Ruta graveolens. The experimental protocols detailed in this guide provide a comprehensive framework for the extraction, isolation, and quantification of this compound, which is essential for further phytochemical and pharmacological investigations. The elucidation of its biosynthetic pathway offers opportunities for metabolic engineering to enhance its production. This technical guide serves as a foundational resource for scientists and professionals aiming to explore the potential of this compound in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Specific accumulation and revised structures of acridone alkaloid glucosides in the tips of transformed roots of Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elicitor-Induced Accumulation of Acridone Alkaloid Epoxides in Ruta graveolens Suspension Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

Preliminary Biological Screening of Rutacridone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutacridone, a quinolone alkaloid primarily isolated from plants of the Rutaceae family, such as Ruta graveolens, has garnered scientific interest due to its potential therapeutic properties. As a member of the acridone alkaloids, its chemical structure forms the basis for a range of biological activities. This technical guide provides an in-depth overview of the preliminary biological screening of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory activities. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Anticancer Activity

Preliminary screenings have demonstrated the potential of this compound as an anticancer agent, particularly against gastric cancer. Studies have shown that it can inhibit cell viability, induce programmed cell death (apoptosis), cause cell cycle arrest, and reduce the invasive potential of cancer cells.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound on human gastric cancer cell lines are summarized in the tables below.

| Cell Line | Treatment Concentration (µM) | % Cell Viability |

| AGS | 0 (Control) | 100% |

| 0.75 | ~85% | |

| 3 | ~70% | |

| 6 | ~55% | |

| 12 | ~40% | |

| 24 | ~25% | |

| NCI-N87 | 0 (Control) | 100% |

| 0.75 | ~90% | |

| 3 | ~75% | |

| 6 | ~60% | |

| 12 | ~45% | |

| 24 | ~30% | |

| GES-1 (Normal) | 24 | No significant decrease |

| Table 1: Effect of this compound on the Viability of Gastric Cancer Cells (AGS, NCI-N87) and Normal Gastric Epithelial Cells (GES-1). Data is extrapolated from a study by an-Nadher et al. (2021).[1] |

| Cell Line | Treatment | % Apoptotic Cells |

| AGS | Control | ~5% |

| This compound (24 µM) | ~35% | |

| Table 2: Induction of Apoptosis in AGS Gastric Cancer Cells by this compound.[1] |

| Cell Line | Treatment | % Cells in G1 Phase |

| AGS | Control | ~40% |

| This compound (24 µM) | ~65% | |

| Table 3: Effect of this compound on Cell Cycle Distribution in AGS Gastric Cancer Cells.[1] |

| Cell Line | Treatment Concentration (µM) | Relative Invasion |

| AGS | 0 (Control) | 100% |

| 0.75 | ~80% | |

| 3 | ~60% | |

| 6 | ~40% | |

| 12 | ~20% | |

| 24 | ~10% | |

| Table 4: Inhibition of Invasion in AGS Gastric Cancer Cells by this compound.[1] |

Signaling Pathway

This compound has been shown to exert its anticancer effects by downregulating the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis and cell cycle arrest.

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound and incubate for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Antimicrobial Activity

Quantitative Data Summary (Illustrative)

The following table presents the Minimum Inhibitory Concentration (MIC) values for a Ruta graveolens extract against various microorganisms. Note: This data is for a plant extract and not for isolated this compound.

| Microorganism | MIC (mg/mL) |

| Staphylococcus aureus | 0.25 |

| Bacillus subtilis | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

| Candida albicans | 0.5 |

| Table 5: Illustrative Minimum Inhibitory Concentration (MIC) of a Ruta graveolens extract. Actual values for pure this compound may differ. |

Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a serial two-fold dilution of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Anti-inflammatory Activity

Similar to its antimicrobial properties, specific quantitative data for the anti-inflammatory activity of isolated this compound is limited in the available literature. However, compounds from Ruta graveolens have shown anti-inflammatory effects. The following sections describe a standard protocol for evaluating anti-inflammatory activity and present illustrative data.

Quantitative Data Summary (Illustrative)

The following table shows the half-maximal inhibitory concentration (IC50) for nitric oxide (NO) production by a compound isolated from Ruta graveolens. Note: This data is for a related compound and not for this compound.

| Cell Line | Stimulant | Compound | IC50 for NO Inhibition (µM) |

| RAW 264.7 | LPS | Rutaecarpine | ~15 µM |

| Table 6: Illustrative IC50 value for Nitric Oxide (NO) inhibition by Rutaecarpine, a related alkaloid. Actual values for this compound may differ.[2] |

Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression, including the enzyme inducible nitric oxide synthase (iNOS).

Experimental Protocols

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and mix with Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion

The preliminary biological screening of this compound reveals its significant potential as a therapeutic agent, particularly in the context of cancer. Its ability to induce apoptosis and cell cycle arrest in gastric cancer cells through the PI3K/Akt pathway highlights a promising avenue for further investigation. While direct quantitative data for its antimicrobial and anti-inflammatory activities are not as readily available, the known properties of its plant source, Ruta graveolens, suggest that these are also promising areas for future research. The experimental protocols and workflows provided in this guide offer a standardized framework for the continued evaluation of this compound and its derivatives in a drug discovery setting. Further studies are warranted to fully elucidate its mechanisms of action and to establish its efficacy and safety profile for potential clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Rutacridone from Ruta graveolens

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction of rutacridone, a bioactive acridone alkaloid, from the plant Ruta graveolens (common rue). The following protocols cover conventional and modern extraction techniques. Quantitative data from various studies are summarized for comparison, and diagrams are provided to illustrate key processes.

Introduction to this compound and its Significance

This compound is a prominent acridone alkaloid found in Ruta graveolens, particularly in the roots and tissue cultures. This compound and its derivatives have garnered significant interest in the pharmaceutical industry due to their potential biological activities. Efficient extraction of this compound is a critical first step for further research and development.

Biosynthesis of this compound

The biosynthesis of this compound in Ruta graveolens involves the convergence of the shikimate and acetate pathways. Anthranilic acid, derived from the shikimate pathway, serves as a key precursor for ring A of the acridone skeleton. The subsequent condensation with three molecules of malonyl-CoA from the acetate pathway, followed by cyclization, methylation, and prenylation, leads to the formation of this compound.

Caption: Biosynthetic pathway of this compound in Ruta graveolens.

Extraction Methodologies

Several methods can be employed for the extraction of this compound from Ruta graveolens. The choice of method depends on factors such as the desired yield and purity, solvent toxicity, extraction time, and available equipment. The primary plant part used for this compound extraction is the root, which has been shown to have a higher concentration of acridone alkaloids[1].

Conventional Solvent Extraction Methods

These traditional methods are widely used due to their simplicity and scalability.

Maceration involves soaking the plant material in a solvent for a specified period with occasional agitation.

Protocol:

-

Preparation of Plant Material: Air-dry the roots of Ruta graveolens at room temperature and grind them into a coarse powder.

-

Extraction: Place 100 g of the powdered root material in a sealed container and add 1 L of methanol.

-

Incubation: Allow the mixture to stand for 72 hours at room temperature with occasional shaking.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

-

Purification (Optional): The crude extract can be further purified using column chromatography with silica gel, eluting with a gradient of hexane and ethyl acetate.

Soxhlet extraction provides a more exhaustive extraction by continuously passing fresh solvent over the plant material.

Protocol:

-

Preparation of Plant Material: Prepare the dried and powdered root material as described for maceration.

-

Apparatus Setup: Place 20 g of the powdered root material in a cellulose thimble and insert it into the main chamber of the Soxhlet extractor. Fill a round-bottom flask with 250 mL of ethanol (80% v/v)[2].

-

Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back onto the thimble containing the plant material. The extraction is complete when the solvent in the siphon arm becomes colorless (typically 6-8 hours).

-